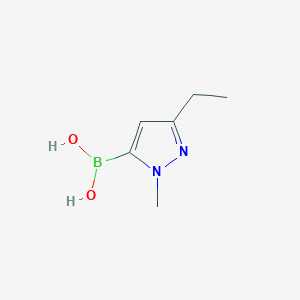![molecular formula C3H3F2NS B15299901 2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
2-[(Difluoromethyl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Difluoromethyl)sulfanyl]acetonitrile is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to an acetonitrile moiety. The molecular formula of this compound is C3H3F2NS, and it has a molecular weight of approximately 125.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]acetonitrile typically involves the reaction of difluoromethylthiol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Difluoromethyl)sulfanyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]acetonitrile is primarily related to its ability to interact with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
- 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile
Uniqueness
2-[(Difluoromethyl)sulfanyl]acetonitrile is unique due to its simple structure and the presence of both a difluoromethyl group and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C3H3F2NS |
|---|---|
Peso molecular |
123.13 g/mol |
Nombre IUPAC |
2-(difluoromethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C3H3F2NS/c4-3(5)7-2-1-6/h3H,2H2 |
Clave InChI |
ILSUMQWDBGTOFJ-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)

![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)








![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)

